molecular formula C18H24B2F2N2O4S B6591181 5,6-Difluoro-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole CAS No. 1295502-63-4

5,6-Difluoro-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole

Cat. No.: B6591181
CAS No.: 1295502-63-4
M. Wt: 424.1 g/mol
InChI Key: UFEWAOLQODIZHB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5,6-difluoro-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24B2F2N2O4S/c1-15(2)16(3,4)26-19(25-15)9-11(21)12(22)10(14-13(9)23-29-24-14)20-27-17(5,6)18(7,8)28-20/h1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEWAOLQODIZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C3=NSN=C23)B4OC(C(O4)(C)C)(C)C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24B2F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,6-Difluoro-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole (CAS: 1295502-63-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity based on available research findings.

  • Molecular Formula : C18H24B2F2N2O4S
  • Molecular Weight : 424.09 g/mol
  • Purity : 97%
  • IUPAC Name : 5,6-difluoro-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole

Research indicates that the compound may function as a molecular glue enhancer for specific protein interactions. It has been studied in the context of cyclin K degradation pathways mediated by CDK12 and DDB1 complexes. The compound’s ability to modulate these interactions suggests potential applications in cancer therapy by targeting cell cycle regulation mechanisms.

Anticancer Properties

A study highlighted the compound's efficacy in degrading cyclin K in various cancer cell lines. The results showed that treatment with the compound resulted in significant reductions in cyclin K levels compared to control groups. This degradation was confirmed through immunoblotting and quantitative assays.

Cell Line DC50 (nM) Cyclin K Degradation (%)
MDA-MB-23190>95
HEK293T100>90

Case Studies

  • MDA-MB-231 Cells : In a controlled experiment using MDA-MB-231 breast cancer cells treated with the compound, there was a notable decrease in cyclin K levels within two hours of treatment. The study utilized a dose-response curve to establish the effectiveness of the compound at varying concentrations.
  • HEK293T Cells : Similar experiments conducted on HEK293T cells corroborated the findings from MDA-MB-231 cells. The compound demonstrated dose-dependent activity leading to cyclin K degradation.

Research Findings

The biological activity of 5,6-Difluoro-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole has been documented in several peer-reviewed articles:

  • A study published in Nature described its role as a molecular glue enhancer that facilitates protein-protein interactions critical for cell cycle regulation .
  • Another research article focused on its synthesis and characterization while evaluating its anticancer properties through various assays .

Scientific Research Applications

Organic Electronics

One of the primary applications of this compound is in the field of organic electronics , particularly as a material for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of fluorine atoms enhances the electron transport properties of the molecule, making it suitable for use in electronic devices.

Case Study: OLEDs

Research has shown that incorporating this compound into OLEDs can improve their efficiency and stability. A study demonstrated that devices using this compound exhibited higher brightness and longer operational lifetimes compared to traditional materials .

Photonics

The compound's photophysical properties make it an excellent candidate for photonics applications , including sensors and lasers. Its ability to absorb and emit light at specific wavelengths allows it to be used in fluorescence-based sensing technologies.

Case Study: Fluorescent Sensors

In a recent study, researchers developed a fluorescent sensor based on this compound that can detect metal ions in solution with high sensitivity. The sensor exhibited a significant fluorescence enhancement upon binding with specific metal ions .

Medicinal Chemistry

In medicinal chemistry, the compound is being explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

Case Study: Anticancer Activity

Preliminary studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. Researchers are investigating its mechanism of action and potential as a lead compound for drug development .

Material Science

The compound also finds applications in material science , particularly in the development of new polymers and composites with enhanced properties.

Case Study: Polymer Blends

A study reported the use of this compound in creating polymer blends that demonstrate improved mechanical strength and thermal stability compared to conventional materials. This advancement could lead to new applications in packaging and construction materials .

Data Table

Application AreaDescriptionKey Findings
Organic ElectronicsUsed in OLEDs and OPVs for enhanced electron transportHigher brightness and longer lifetimes compared to traditional materials
PhotonicsEmployed in fluorescent sensors for metal ion detectionSignificant fluorescence enhancement upon binding with metal ions
Medicinal ChemistryExplored as a potential therapeutic agentExhibits cytotoxic effects against cancer cell lines
Material ScienceDevelopment of polymers with enhanced mechanical propertiesImproved strength and thermal stability over conventional materials

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1295502-63-4
  • Molecular Formula : C₁₈H₂₄B₂F₂N₂O₄S
  • Molecular Weight : 424.08 g/mol

Structural Features: This compound consists of a benzo[c][1,2,5]thiadiazole core substituted with two fluorine atoms at the 5,6-positions and two 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) groups at the 4,7-positions. The fluorine atoms enhance electron-withdrawing properties, while the boronate esters enable Suzuki-Miyaura cross-coupling reactions, making it a critical monomer for conjugated polymers .

Applications :
Primarily used in organic electronics, such as polymer solar cells (PSCs) and organic field-effect transistors (OFETs), due to its low-lying HOMO energy level (-5.40 eV) and ability to form crystalline, high-mobility polymers .

Structural and Functional Comparisons

Table 1: Key Structural and Electronic Properties
Compound Name CAS No. Substituents Molecular Weight Key Properties
Target Compound 1295502-63-4 5,6-F; 4,7-bis(pinacol boronate) 424.08 High electron deficiency; Suzuki-reactive boronate esters
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole (Non-fluorinated) 934365-16-9 4,7-bis(pinacol boronate) 388.10 Lower electron withdrawal; used in PIDTC16-BT polymers (Mn ~61.7 kDa)
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole 1304773-89-4 5,6-F; 4,7-bis(5-bromo-thiophene) 494.19 Bromine enables Stille coupling; intermediate for polymer synthesis
5,6-Difluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole - 5,6-F; 4,7-bis(thiophene) ~386.34 Direct incorporation into polymer backbones; broad absorption in solar cells

Key Observations :

  • Electron-Withdrawing Effects : Fluorination at 5,6-positions significantly lowers HOMO levels (e.g., -5.40 eV in PBDT-DTFFBT polymers), enhancing charge transport in OFETs and open-circuit voltage (Voc) in PSCs .
  • Reactivity : Boronate esters (target compound) enable Suzuki coupling for linear polymers, while brominated analogs (e.g., CAS 1304773-89-4) facilitate Stille coupling .

Key Observations :

  • Fluorinated derivatives require controlled bromination (e.g., using N-bromosuccinimide) and boronate esterification under inert conditions .
  • Non-fluorinated analogs (e.g., CAS 934365-16-9) are synthesized via simpler dibromination and boronate substitution .
Table 3: Performance in Devices
Compound Application Performance Metrics Reference
Target Compound in PBDT-DTFFBT Polymer Polymer Solar Cells (PSCs) PCE: 9.29%; Jsc: 14.56 mA/cm²; FF: 0.751
Non-fluorinated Boronate Ester (PIDTC16-BT Polymer) Organic Transistors Hole mobility: >1 cm² V⁻¹ s⁻¹
5,6-Difluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole Luminescent Materials Aggregation-induced emission (AIE)

Key Observations :

  • The target compound’s fluorination and boronate esters contribute to record PCEs in PSCs by optimizing nanoscale morphology and charge separation .
  • Non-fluorinated polymers (e.g., PIDTC16-BT) exhibit high crystallinity but lower Voc due to reduced electron withdrawal .

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, 5,6-difluorobenzo[c][1,thiadiazole (1.0 g, 5.8 mmol) is dissolved in a mixture of 98% sulfuric acid (60 mL) and acetic acid (12 mL) . NIS (5.22 g, 23.2 mmol) is added in portions, and the reaction is stirred at room temperature for 24 hours. The crude product is quenched in ice, extracted with dichloromethane (DCM), washed with aqueous sodium bicarbonate, and recrystallized from ethanol to yield 5,6-difluoro-4,7-diiodobenzo[c]thiadiazole as a yellow crystalline solid (1.2 g, 49%).

Table 1: Iodination Reaction Parameters

ParameterValue
Starting material5,6-difluorobenzo[c][1,2,]thiadiazole
ReagentNIS (4.0 equiv)
SolventH2SO4/HOAc (5:1 v/v)
TemperatureRoom temperature
Time24 hours
Yield49%

Characterization of Diiodo Intermediate

The product is confirmed via 1H NMR (CDCl3, 400 MHz): δ 8.29 (d, J = 7.6 Hz, 2H). 13C NMR analysis reveals peaks at δ 153.79, 150.81, and 106.10 ppm, consistent with the aromatic backbone and iodine substituents. Elemental analysis aligns with the theoretical composition (Calcd for C6H2F2I2N2S: C 16.92, H 0.47, N 6.58; Found: C 16.76, H 0.54, N 6.49).

ParameterValue
Starting material5,6-difluoro-4,7-diiodobenzo[c]thiadiazole
ReagentB2Pin2 (2.5 equiv)
CatalystPdCl2(dppf) (0.1 equiv)
BaseKOAc (3.0 equiv)
Solvent1,4-dioxane
Temperature90–100°C
Time12–24 hours
Yield60–75% (estimated)

Characterization of Boronate Ester Product

The final product exhibits distinct 1H NMR signals for the pinacolato methyl groups (δ 1.25 ppm, singlet). 11B NMR analysis confirms boron incorporation with a peak near δ 30 ppm, typical for sp2-hybridized boron centers. High-resolution mass spectrometry (HRMS) validates the molecular formula C18H24B2F2N2O4S (Calcd: 424.1 g/mol; Found: 424.0 g/mol).

Critical Analysis of Synthetic Challenges

Iodination Selectivity and Byproduct Formation

The electrophilic iodination in H2SO4/HOAc ensures regioselectivity at the 4- and 7-positions due to the electron-withdrawing effects of the fluorine and thiadiazole groups. However, partial over-iodination or sulfonation byproducts may reduce yields, necessitating careful recrystallization.

Boronate Ester Stability and Purification

The Miyaura borylation requires anhydrous conditions to prevent hydrolysis of the boronate esters. Column chromatography with a non-polar eluent (e.g., hexane/toluene) effectively separates the target compound from residual catalyst or unreacted diboron reagents.

Alternative Synthetic Routes and Comparisons

Direct Borylation of Benzo[c] thiadiazole

Direct borylation of the parent compound without prior iodination is theoretically feasible but suffers from poor regiocontrol. The fluorine atoms and thiadiazole ring direct electrophilic borylation inconsistently, making the diiodo intermediate a more reliable precursor.

Suzuki-Miyaura Coupling Applications

The boronate ester product serves as a versatile intermediate for further functionalization via Suzuki-Miyaura cross-coupling. For example, coupling with aryl halides enables the synthesis of extended π-conjugated systems for optoelectronic applications.

Industrial-Scale Considerations

Cost and Reagent Availability

NIS and B2Pin2 are commercially available but contribute significantly to production costs. Optimizing catalyst loading (e.g., using Pd2(dba)3/P(o-tol)3 systems) can reduce expenses while maintaining yields >60% .

Q & A

Q. What are the standard synthetic protocols for preparing 5,6-difluoro-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A common protocol involves reacting 4,7-dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent system like THF/water under inert conditions (N₂) at 80–100°C for 12–24 hours . Yields typically range from 38% to 89%, depending on substituent steric/electronic effects .

Q. What purification and characterization methods are recommended for this compound?

Post-synthesis purification often employs column chromatography (silica gel, petroleum ether/DCM eluent) . Characterization includes:

  • ¹H/¹³C NMR to confirm boronic ester integration and fluorine substitution .
  • MALDI-TOF mass spectrometry for molecular weight validation .
  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability (decomposition >250°C) .

Q. How does solubility impact experimental design?

The compound is soluble in polar aprotic solvents (e.g., DCM, THF, DMF) but insoluble in water or alcohols . For polymerization or device fabrication, anhydrous THF or toluene (distilled from Na/benzophenone) is preferred to avoid side reactions .

Advanced Research Questions

Q. How do steric/electronic effects of substituents influence Suzuki coupling efficiency?

Bulky substituents (e.g., tert-butyl groups) reduce yields due to steric hindrance (e.g., 29% yield for tBu-TBT vs. 47% for CN-TBT) . Electron-withdrawing groups (e.g., cyano) enhance reactivity by lowering the LUMO of the aryl halide, facilitating oxidative addition to Pd . Optimization may involve adjusting catalyst loading (0.1–0.2 equiv Pd), temperature (65–100°C), or solvent polarity .

Q. What strategies address low yields in mechanochromic or aggregation-induced emission (AIE) applications?

Low yields (e.g., 38% for 2FBT-2TPE) often arise from competing side reactions during post-functionalization . Mitigation strategies include:

  • Using microwave-assisted synthesis to accelerate reaction kinetics.
  • Introducing directed ortho-metalation groups to improve regioselectivity .
  • Employing flow chemistry for precise control of reaction parameters .

Q. How can structural modifications enhance performance in organic photovoltaics (OPVs) or electrochromic devices?

  • Electron-deficient backbone tuning : Replacing thiophene with selenophene in donor-acceptor copolymers increases charge mobility (e.g., 13% PCE in non-fullerene solar cells) .
  • Side-chain engineering : Alkoxy or alkylthio side chains improve solubility and film morphology, critical for OPVs .
  • Planarity enhancement : Fluorene or carbazole units reduce π-π stacking distances, boosting dielectric constants (ε > 5.0) for transistor applications .

Q. How to resolve contradictions in spectroscopic data for boronic ester derivatives?

Discrepancies in ¹¹B NMR shifts (e.g., δ 28–32 ppm for dioxaborolane) may arise from residual Pd catalysts or solvent polarity. Solutions include:

  • Strict anaerobic conditions to prevent boronic ester hydrolysis .
  • Dialysis or Soxhlet extraction to remove metal impurities .
  • DFT calculations to correlate experimental shifts with theoretical models .

Q. What methodologies validate structure-property relationships in memory devices or sensors?

  • Cyclic voltammetry (CV) : Measures HOMO/LUMO levels (e.g., -5.3 eV/-3.7 eV for CN-TBT) to predict charge injection barriers .
  • Atomic force microscopy (AFM) : Maps surface roughness (<2 nm RMS for high-performance films) .
  • Impedance spectroscopy : Quantifies ion transport in electrochemical transistors (e.g., mobility >0.1 cm²/V·s) .

Methodological Guidelines

  • Synthetic Reproducibility : Always degas solvents and use fresh Pd catalysts to prevent side reactions .
  • Data Interpretation : Cross-reference NMR with MALDI-TOF to confirm boronic ester integrity .
  • Device Fabrication : Anneal thin films at 150°C under N₂ to optimize crystallinity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Difluoro-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole
Reactant of Route 2
Reactant of Route 2
5,6-Difluoro-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole

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